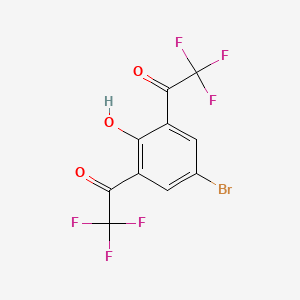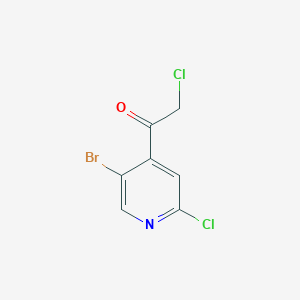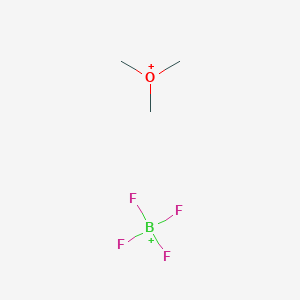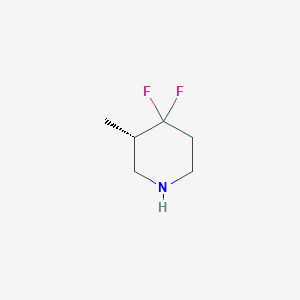![molecular formula C22H14F3N3O2 B12449364 4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-[6-(2-naphtyl)-4-(trifluorométhyl)pyrimidin-2-yl]aminobenzoïque est un composé organique complexe qui présente un groupe naphtyle, un groupe trifluorométhyle et un groupe pyrimidinyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4-[6-(2-naphtyl)-4-(trifluorométhyl)pyrimidin-2-yl]aminobenzoïque implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, largement utilisée pour la formation de liaisons carbone-carbone. Cette réaction implique le couplage d’un halogénure d’aryle avec un composé organoboronique en présence d’un catalyseur au palladium . Les conditions réactionnelles sont généralement douces et tolèrent divers groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la réaction de couplage de Suzuki-Miyaura afin de maximiser le rendement et l’efficacité. Cela pourrait inclure l’utilisation du criblage à haut débit pour identifier les meilleurs catalyseurs et conditions réactionnelles, ainsi que le développement de procédés en écoulement continu pour accroître la production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-[6-(2-naphtyl)-4-(trifluorométhyl)pyrimidin-2-yl]aminobenzoïque peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les atomes d’oxygène ou pour convertir les doubles liaisons en liaisons simples.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les réactions de substitution peuvent être facilitées par des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications De Recherche Scientifique
L’acide 4-[6-(2-naphtyl)-4-(trifluorométhyl)pyrimidin-2-yl]aminobenzoïque présente plusieurs applications en recherche scientifique :
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être étudié pour son activité biologique potentielle, y compris ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche peut explorer son potentiel en tant qu’agent pharmaceutique, en particulier dans le développement de médicaments ciblant des voies moléculaires spécifiques.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés uniques, comme une stabilité ou une réactivité accrue.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-[6-(2-naphtyl)-4-(trifluorométhyl)pyrimidin-2-yl]aminobenzoïque implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans divers processus biologiques. Les effets du composé sont médiés par des voies qui impliquent la liaison à ces cibles et la modulation de leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(trifluorométhyl)phénylboronique : Ce composé partage le groupe trifluorométhyle et peut subir des réactions similaires.
2-(4,6-dichloro-2-(trifluorométhyl)pyrimidin-5-yl)acétate de méthyle : Ce composé contient également un groupe pyrimidinyle et est utilisé dans des applications synthétiques similaires.
Unicité
L’acide 4-[6-(2-naphtyl)-4-(trifluorométhyl)pyrimidin-2-yl]aminobenzoïque est unique en raison de la combinaison de ses groupes naphtyle, trifluorométhyle et pyrimidinyle. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications spécifiques qui nécessitent ces caractéristiques uniques.
Propriétés
Formule moléculaire |
C22H14F3N3O2 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
4-[[4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C22H14F3N3O2/c23-22(24,25)19-12-18(16-6-5-13-3-1-2-4-15(13)11-16)27-21(28-19)26-17-9-7-14(8-10-17)20(29)30/h1-12H,(H,29,30)(H,26,27,28) |
Clé InChI |
QUBIYUAZNJEHKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NC(=N3)NC4=CC=C(C=C4)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B12449281.png)

![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12449323.png)
![6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12449328.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
![Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B12449353.png)

![(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449359.png)



![N-[2-(2-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B12449378.png)
